molecular formula C16H19N3O2 B5739148 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclobutanecarboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclobutanecarboxamide

Cat. No. B5739148
M. Wt: 285.34 g/mol
InChI Key: ZDDHCVUPTYOZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclobutanecarboxamide is 285.147726857 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclobutanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclobutanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclobutanecarboxamide has been utilized as a key intermediate in the synthesis of various heterocyclic compounds. Fadda et al. (2012) reported its use in creating pyrazole, pyridine, and pyrimidine derivatives with potential biological applications, emphasizing its role in facilitating diverse chemical reactions (Fadda et al., 2012).

Molecular Structure Analysis

The study of the molecular structure and intermolecular interactions of derivatives of this compound, such as antipyrine derivatives, is significant in understanding their chemical behavior. Saeed et al. (2020) conducted X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations on these derivatives, providing insights into their molecular configurations (Saeed et al., 2020).

Anti-Breast Cancer Activity

The compound's derivatives have shown potential as anticancer agents. Ghorab et al. (2014) synthesized pyrazolone derivatives bearing this compound and evaluated their anti-breast cancer activity, indicating promising therapeutic applications (Ghorab et al., 2014).

Biological Applications in Medicinal Chemistry

Saeed et al. (2015) reported the synthesis of benzamides using this compound and tested them for potential biological applications, highlighting its significance in medicinal chemistry (Saeed et al., 2015).

Synthesis of Oxazine Derivatives

This compound has been utilized in the synthesis of oxazine derivatives, as demonstrated by Lauro et al. (2014). Their study illustrates the versatility of this compound in generating complex chemical structures (Lauro et al., 2014).

Synthesis of Phthalamide Derivatives

The synthesis of phthalamide derivatives using this compound was explored by Aydın and Dağci (2012), adding to its diverse applications in chemical synthesis (Aydın & Dağci, 2012).

Antimicrobial Evaluation

Othman (2013) used this compound for synthesizing new pyridine and other derivatives, evaluating their antimicrobial properties. This application highlights its potential in developing new antimicrobial agents (Othman, 2013).

Antibacterial Activities

The compound's derivatives have been tested for antibacterial activities, as shown in the study by Asiri and Khan (2010). They synthesized Schiff bases containing this compound and evaluated their efficacy against various bacterial strains (Asiri & Khan, 2010).

Synthesis of Enaminonitrile Derivatives

Fadda and Elattar (2015) demonstrated the use of this compound in synthesizing novel enaminonitriles, showing its importance in creating compounds with anti-inflammatory and analgesic properties (Fadda & Elattar, 2015).

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-14(17-15(20)12-7-6-8-12)16(21)19(18(11)2)13-9-4-3-5-10-13/h3-5,9-10,12H,6-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDHCVUPTYOZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclobutanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclobutanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclobutanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclobutanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclobutanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.